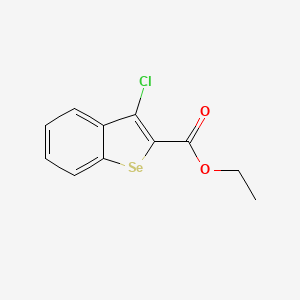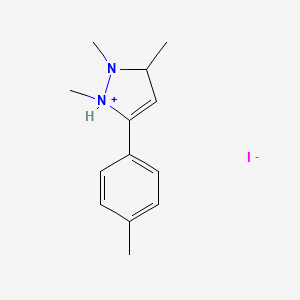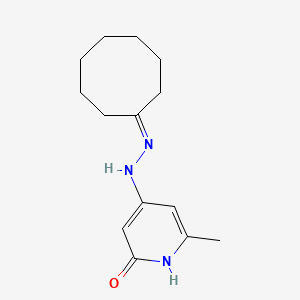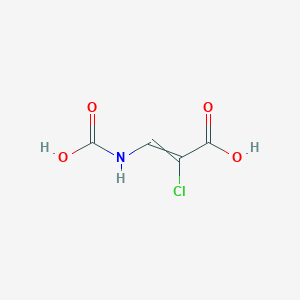![molecular formula C24H18N2 B14594302 Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl- CAS No. 61077-85-8](/img/structure/B14594302.png)
Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl- is a complex organic compound belonging to the class of heterocyclic aromatic amines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl- typically involves multi-step organic reactions. One common method includes the condensation of substituted anthranilonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone, followed by cyclization and amination reactions . The reaction conditions often require refluxing in ethanol or other suitable solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also being explored to make the production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phenylisothiocyanate, and benzoyl chloride. Reaction conditions often involve refluxing in ethanol or other solvents, with catalysts such as cobalt oxide or titanium dioxide to facilitate the reactions .
Major Products
The major products formed from these reactions include pyrazolo[3,4-b]quinoline derivatives and benzo[b][1,8]naphthyridine derivatives, which have significant pharmacological properties .
Applications De Recherche Scientifique
Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme interactions and cellular pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl- involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with DNA replication and repair processes. These interactions make it a valuable compound in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.
Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.
Pyrazolo[3,4-b]quinoline: A derivative with additional nitrogen atoms in the ring structure.
Uniqueness
Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl- is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61077-85-8 |
|---|---|
Formule moléculaire |
C24H18N2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-methyl-N-naphthalen-1-ylbenzo[h]quinolin-4-amine |
InChI |
InChI=1S/C24H18N2/c1-16-15-25-24-20-11-5-3-8-18(20)13-14-21(24)23(16)26-22-12-6-9-17-7-2-4-10-19(17)22/h2-15H,1H3,(H,25,26) |
Clé InChI |
GBAIDXZPGWTPES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C(=C1NC3=CC=CC4=CC=CC=C43)C=CC5=CC=CC=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)


![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)


![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)

![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
